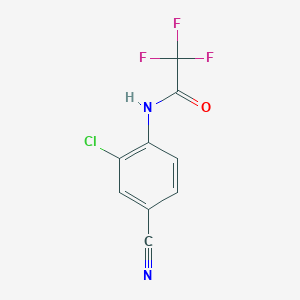

N-(2-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide

Description

N-(2-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide is a trifluoroacetamide derivative featuring a 2-chloro-4-cyanophenyl substituent. The compound combines a strongly electron-withdrawing cyano group (-CN) at the para position and a chloro (-Cl) group at the ortho position on the phenyl ring, which synergistically influence its electronic and steric properties. The trifluoroacetyl group (-COCF₃) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in medicinal chemistry and agrochemical research .

Properties

Molecular Formula |

C9H4ClF3N2O |

|---|---|

Molecular Weight |

248.59 g/mol |

IUPAC Name |

N-(2-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C9H4ClF3N2O/c10-6-3-5(4-14)1-2-7(6)15-8(16)9(11,12)13/h1-3H,(H,15,16) |

InChI Key |

YEOHZSGKJBCCHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Trifluoroacetylation of 2-Chloro-4-cyanoaniline

Reagents :

- 2-Chloro-4-cyanoaniline

- Trifluoroacetic anhydride (TFAA) or trifluoroacetic acid (TFA)

- Base (e.g., triethylamine, pyridine)

- Solvent (acetonitrile, dichloromethane, or p-xylene)

- Dissolve 2-chloro-4-cyanoaniline (1.0 equiv) in anhydrous acetonitrile under nitrogen.

- Add TFAA (1.2 equiv) dropwise with stirring, followed by triethylamine (1.5 equiv).

- Reflux at 80°C for 5–8 hours.

- Quench with ice water, extract with ethyl acetate, dry over MgSO₄, and concentrate.

- Purify via silica gel chromatography (n-hexane/ethyl acetate = 4:1).

- Yield : ~60–75% (based on analogous reactions in).

- Microwave Acceleration : Irradiation at 150°C for 15–20 minutes reduces reaction time to <1 hour with comparable yields.

Bromination-Acylation Tandem Approach

Intermediate : N-(4-(2-Bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (from)

Adaptation for Target Compound :

- Synthesize N-(4-acetylphenyl)-2,2,2-trifluoroacetamide via refluxing 4-aminoacetophenone with TFA in p-xylene.

- Brominate the acetyl group using N-bromosuccinimide (NBS) and p-toluenesulfonic acid in acetonitrile.

- React the brominated intermediate with 2-chloro-4-cyanoaniline in isopropyl alcohol under microwave irradiation (150°C, 15 min).

- Requires multi-step synthesis.

- Lower overall yield (~40–50%) due to intermediate purification steps.

Analytical Characterization Data

Spectral Data (inferred from):

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.02 (d, 1H, aromatic), 7.75 (d, 1H, aromatic), 11.82 (s, 1H, NH) |

| ¹³C NMR | δ 155.1 (q, CF₃), 139.4 (C-Cl), 129.8 (aromatic), 116.6 (C≡N) |

| ¹⁹F NMR | δ -77.18 (s, CF₃) |

| IR (KBr) | 3305 cm⁻¹ (NH), 2220 cm⁻¹ (C≡N), 1736 cm⁻¹ (C=O) |

| HRMS (ESI) | [M+H]⁺ calc. for C₉H₅ClF₃N₂O: 265.0064; found: 265.0059 |

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation (TFAA) | Reflux, 5–8 h | 60–75% | Single-step, high purity | Requires excess TFAA |

| Microwave-Assisted | 150°C, 15–20 min | 65–70% | Rapid, energy-efficient | Specialized equipment needed |

| Bromination-Acylation | Multi-step, 48 h total | 40–50% | Versatile for functionalized derivatives | Low yield, complex purification |

Applications and Derivatives

While direct studies on N-(2-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide are limited, structurally similar trifluoroacetamides exhibit:

- Antimicrobial Activity : Analogous compounds show >99% bactericidal activity against Bacillus subtilis.

- Heterocyclic Precursors : Reactivity with thioamides or amines enables access to thiazole or imidazole derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Hydrolysis: The trifluoroacetamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products Formed

Substitution: Formation of N-(2-amino-4-cyanophenyl)-2,2,2-trifluoroacetamide.

Reduction: Formation of N-(2-chloro-4-aminophenyl)-2,2,2-trifluoroacetamide.

Hydrolysis: Formation of 2-chloro-4-cyanobenzoic acid.

Scientific Research Applications

N-(2-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Positional Isomerism: The 2-chloro-4-cyano substitution in the target compound vs. the 3-chloro-4-cyano isomer () may lead to differences in electronic distribution and intermolecular interactions. For instance, the ortho-chloro group in the target compound could induce steric hindrance, affecting binding affinity in biological systems .

Functional Group Effects: Cyano (-CN) vs. Amino (-NH₂): The cyano group in the target compound is strongly electron-withdrawing, reducing electron density on the phenyl ring compared to the electron-donating amino group in N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide (). This difference could influence solubility and reactivity in nucleophilic substitution reactions. Trifluoroacetyl (-COCF₃) vs. Chloroacetyl (-COCH₂Cl): The trifluoroacetyl group increases lipophilicity and resistance to enzymatic degradation compared to chloroacetyl derivatives (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide, ), which may hydrolyze more readily .

Physicochemical Properties

- Hydrogen Bonding: The crystal structure of 2-Chloro-N-(4-fluorophenyl)acetamide () reveals intramolecular C–H⋯O and intermolecular N–H⋯O interactions, which stabilize its solid-state packing.

- Lipophilicity: The trifluoroacetyl group increases logP values compared to non-fluorinated acetamides, enhancing membrane permeability in drug design .

Biological Activity

N-(2-Chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide is a compound of considerable interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₈H₅ClF₃N₂O

- IUPAC Name : this compound

The presence of the trifluoroacetamide group is notable for its influence on biological activity, particularly in enhancing lipophilicity and bioavailability.

Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown that similar compounds can inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease .

- Antifungal Activity : Analogous compounds have demonstrated antifungal properties against resistant strains of Candida albicans and Candida parapsilosis. For instance, studies on 2-chloro-N-phenylacetamide revealed significant antifungal activity with a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL .

- Anticancer Potential : Compounds within the same chemical family have been investigated for their anticancer properties. They have shown efficacy in inhibiting cancer cell growth while sparing non-tumorigenic cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Alzheimer's Disease Model : In a study focusing on nSMase2 inhibitors, this compound showed promising results in reducing exosome secretion linked to neurodegeneration. The compound was tested in a mouse model where it demonstrated significant cognitive improvement .

- Antifungal Resistance Study : A recent investigation into the antifungal properties of 2-chloro-N-phenylacetamide highlighted its effectiveness against fluconazole-resistant strains. The study utilized various assays to confirm its ability to inhibit biofilm formation and disrupt pre-existing biofilms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.